N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group and a sulfanyl-linked acetamide moiety. The compound is synthesized via S-alkylation of 2-chloro-N-(4-acetylphenyl)acetamide with 5-(4-fluorophenyl)-1,3-oxazole-2-thiol under basic conditions . Key structural features include:
- 1,3-Oxazole core: The oxazole ring provides rigidity and influences electronic properties.
- 4-Fluorophenyl substituent: Fluorine atoms improve bioavailability and metabolic resistance.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-12(23)13-4-8-16(9-5-13)22-18(24)11-26-19-21-10-17(25-19)14-2-6-15(20)7-3-14/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTZLPDQLZRXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through an acylation reaction, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can include inhibition of enzyme activity, interaction with DNA or RNA, or modulation of signaling pathways.
Comparison with Similar Compounds
Spectroscopic Data :
- IR : Stretching bands at 3446 cm⁻¹ (NH) and 1670 cm⁻¹ (C=O) confirm the acetamide group .
- ¹H NMR : Distinct singlets at δ 2.57 ppm (COCH₃) and δ 4.51 ppm (CH₂) .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural motifs with other sulfanyl acetamide derivatives, differing primarily in substituents and heterocyclic cores. A comparative analysis is summarized below:
Key Differences and Trends
Heterocyclic Core Influence :
- 1,3-Oxazole (target compound) vs. 1,3,4-Oxadiazole (CDD-934506, 5d): Oxadiazoles generally exhibit stronger π-π stacking due to additional nitrogen atoms, enhancing binding to enzyme active sites .
- The oxazole core in the target compound may confer improved metabolic stability compared to oxadiazoles, which are prone to hydrolysis .
Fluorine vs. Methoxy/Nitro: Fluorine (target compound) offers metabolic resistance, while methoxy (CDD-934506) and nitro (8t) groups modulate solubility and redox properties .
Bioactivity: Antimicrobial Activity: Benzothiazole analogs of the target compound (e.g., N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide) show MIC values of 8–32 µg/mL against S. aureus and E. coli .
Biological Activity
N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide, also known by its CAS number 1040657-65-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 370.4 g/mol. The structure features an acetylphenyl group and a 1,3-oxazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and analgesic properties. The presence of the oxazole ring is significant as compounds within this class often demonstrate a range of pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, oxazole derivatives have been shown to inhibit bacterial growth and have potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated through in vitro assays. It is hypothesized that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is crucial for developing treatments for chronic inflammatory diseases.
Analgesic Properties
Analgesic activity has been assessed using standard pharmacological tests such as the writhing test and hot plate test in animal models. The results indicate that the compound may provide pain relief comparable to established analgesics, making it a candidate for further development in pain management therapies.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of similar compounds:
- Antimalarial Activity : A study demonstrated that oxazole derivatives showed significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting that modifications to the oxazole structure can enhance efficacy against malaria .
- Histopathological Assessments : In toxicity studies involving similar oxazole compounds, histopathological evaluations indicated low toxicity levels with no significant adverse effects observed in treated animals. This suggests a favorable safety profile for further clinical exploration .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to various biological targets involved in pain and inflammation pathways, supporting their potential therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1040657-65-5 |
| Antimicrobial Activity | Yes (various pathogens) |
| Anti-inflammatory Activity | Yes |
| Analgesic Activity | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
